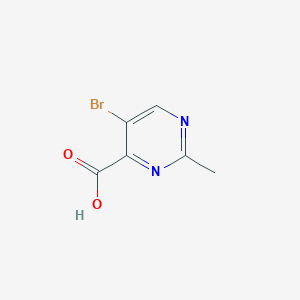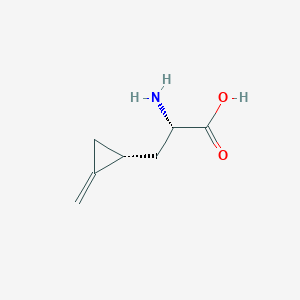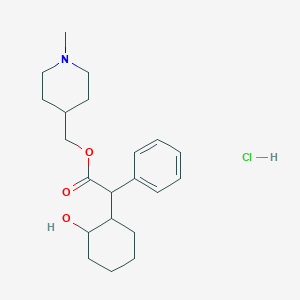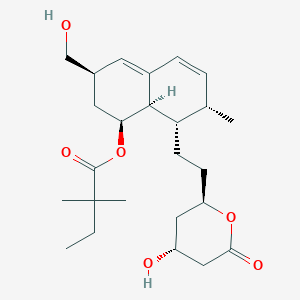
Ácido 2-metil-5-bromopirimidina-4-carboxílico
Descripción general
Descripción
5-Bromo-2-methylpyrimidine-4-carboxylic acid is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular formula of 5-Bromo-2-methylpyrimidine-4-carboxylic acid is C6H5BrN2O2 . The InChI string is InChI=1S/C6H5BrN2O2/c1-3-8-2-4(7)5(9-3)6(10)11/h2H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-2-methylpyrimidine-4-carboxylic acid is 217.02 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 215.95344 g/mol .Aplicaciones Científicas De Investigación
Síntesis orgánica
Este compuesto se puede utilizar como bloque de construcción en la síntesis orgánica . Su átomo de bromo lo convierte en un buen candidato para diversas reacciones de sustitución, y el grupo ácido carboxílico se puede modificar aún más o utilizar en reacciones de condensación.
Investigación farmacéutica
Al igual que muchos derivados de pirimidina, este compuesto podría usarse potencialmente en investigación farmacéutica . Los derivados de pirimidina se utilizan a menudo en el desarrollo de fármacos debido a su amplia gama de actividades biológicas.
Investigación agroquímica
El compuesto se menciona como una materia prima e intermedio importante utilizados en la investigación agroquímica . Se podría utilizar en la síntesis de nuevos pesticidas o reguladores del crecimiento vegetal.
Campo de los colorantes
También se utiliza en el campo de los colorantes . Los derivados de pirimidina se pueden utilizar para sintetizar colorantes debido a su capacidad para formar estructuras complejas y cromóforos.
Ciencia de los materiales
En el campo de la ciencia de los materiales, este compuesto podría usarse potencialmente en el desarrollo de nuevos materiales . La presencia de un átomo de bromo y un grupo ácido carboxílico permite una amplia gama de modificaciones químicas.
Química analítica
En química analítica, podría usarse como reactivo o estándar para diversos análisis químicos .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-3-8-2-4(7)5(9-3)6(10)11/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDERWSRHRJUWNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292446 | |
| Record name | 5-Bromo-2-methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100707-39-9 | |
| Record name | 5-Bromo-2-methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methylpyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate](/img/structure/B18342.png)


